molecular formula C8H9IN2O5 B1504980 Succinimidyl-2-(iodoacetamido)acetate CAS No. 215099-66-4

Succinimidyl-2-(iodoacetamido)acetate

Cat. No.: B1504980
CAS No.: 215099-66-4
M. Wt: 340.07 g/mol
InChI Key: JRNJMUIEXREENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinimidyl-2-(iodoacetamido)acetate typically involves the reaction of succinimide with iodoacetic acid under specific conditions. The process includes the activation of the carboxyl group of iodoacetic acid, followed by its reaction with the amine group of succinimide to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Mechanism of Action

The mechanism of action of succinimidyl-2-(iodoacetamido)acetate involves its ability to form covalent bonds with nucleophilic groups, such as amines and thiols. This property allows it to act as a linker in bioconjugation processes, facilitating the formation of stable peptide-protein conjugates . The molecular targets and pathways involved include the thiol groups of cysteine residues in proteins .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-iodoacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNJMUIEXREENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703869
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215099-66-4
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinimidyl-2-(iodoacetamido)acetate
Reactant of Route 2
Reactant of Route 2
Succinimidyl-2-(iodoacetamido)acetate
Reactant of Route 3
Reactant of Route 3
Succinimidyl-2-(iodoacetamido)acetate
Reactant of Route 4
Reactant of Route 4
Succinimidyl-2-(iodoacetamido)acetate
Reactant of Route 5
Reactant of Route 5
Succinimidyl-2-(iodoacetamido)acetate
Reactant of Route 6
Reactant of Route 6
Succinimidyl-2-(iodoacetamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.